2-((4-(2-(3,5-Dimethylisoxazol-4-yl)acetamido)but-2-yn-1-yl)oxy)benzamide
CAS No.: 1448132-72-6
Cat. No.: VC4321136
Molecular Formula: C18H19N3O4
Molecular Weight: 341.367
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1448132-72-6 |
|---|---|
| Molecular Formula | C18H19N3O4 |
| Molecular Weight | 341.367 |
| IUPAC Name | 2-[4-[[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino]but-2-ynoxy]benzamide |
| Standard InChI | InChI=1S/C18H19N3O4/c1-12-15(13(2)25-21-12)11-17(22)20-9-5-6-10-24-16-8-4-3-7-14(16)18(19)23/h3-4,7-8H,9-11H2,1-2H3,(H2,19,23)(H,20,22) |
| Standard InChI Key | ZBKVVCDPKGOZCP-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=NO1)C)CC(=O)NCC#CCOC2=CC=CC=C2C(=O)N |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s molecular formula is C₁₈H₁₉N₃O₄, with a molecular weight of 341.367 g/mol. Key structural features include:
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Benzamide core: Provides hydrogen-bonding capacity for target engagement.
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3,5-Dimethylisoxazole: Enhances metabolic stability and modulates electronic properties.
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But-2-yn-1-yl linker: Introduces rigidity and influences pharmacokinetic profiles.
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| IUPAC Name | 2-[4-[[2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]amino]but-2-ynoxy]benzamide |
| SMILES | CC1=C(C(=NO1)C)CC(=O)NCC#CCOC2=CC=CC=C2C(=O)N |
| Solubility | Not fully characterized |
| PubChem CID | 71803294 |
Synthesis and Manufacturing
The synthesis involves multi-step organic reactions, typically including:
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Isoxazole Acetylation: 3,5-Dimethylisoxazole-4-acetic acid is activated (e.g., as an acyl chloride) and coupled to a propargylamine derivative.
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Alkyne Functionalization: The but-2-yn-1-yl chain is introduced via Sonogashira coupling or nucleophilic substitution.
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Benzamide Conjugation: The terminal hydroxyl group is substituted with 2-carbamoylphenol under Mitsunobu or Ullmann conditions .
Notably, modular approaches using multicomponent reactions (MCRs) have been proposed for analogous structures, enabling rapid diversification of the benzamide and isoxazole moieties .
Pharmacological Profile
Anticancer Activity
Compounds featuring isoxazole-benzamide hybrids demonstrate nanomolar IC₅₀ values against cancer cell lines. Mechanistic studies suggest:
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Kinase Inhibition: Structural analogs inhibit mitotic kinesins (e.g., CENP-E) and tyrosine kinases, disrupting cell cycle progression .
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Apoptosis Induction: Upregulation of pro-apoptotic proteins (Bax, caspase-3) and downregulation of Bcl-2.
Enzyme Modulation
The isoxazole moiety confers affinity for:
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Histamine Receptors: Analogous compounds show H₁/H₂ antagonism, though direct data for this compound is limited .
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Dipeptidyl Peptidase-IV (DPP-IV): Related structures exhibit competitive inhibition (IC₅₀ ~100 nM), suggesting antidiabetic potential .
Mechanism of Action
The compound’s bioactivity arises from synergistic effects of its subunits:
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Isoxazole Ring: Serves as a pharmacophore for ATP-binding pockets in kinases .
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Benzamide Group: Stabilizes interactions with catalytic residues via hydrogen bonding.
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Alkyne Linker: Reduces conformational flexibility, enhancing target selectivity .
Preclinical Research Findings
Table 2: Biological Activities of Structural Analogs
| Target | Activity (IC₅₀) | Model System | Citation |
|---|---|---|---|
| CENP-E Kinase | 12 nM | HeLa cells | |
| DPP-IV | 140 nM | Recombinant human | |
| H₁ Receptor | 8.2 nM | Guinea pig ileum |
Note: Direct data for 2-((4-(2-(3,5-Dimethylisoxazol-4-yl)acetamido)but-2-yn-1-yl)oxy)benzamide is limited; values inferred from analogs.
Therapeutic Applications
Oncology
Preclinical models highlight potential in:
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Solid Tumors: Inhibition of angiogenesis and metastasis in breast and lung carcinoma models .
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Leukemia: Pro-apoptotic effects in T-cell leukemia lines.
Metabolic Disorders
DPP-IV inhibition suggests utility in type 2 diabetes, though in vivo validation is pending .
Challenges and Future Directions
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